molecular formula C13H15BrN2O4 B5160259 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate

2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate

Cat. No. B5160259
M. Wt: 343.17 g/mol
InChI Key: SZCYFFCWXBCWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. It is a synthetic compound that is used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate involves its binding to specific proteins or enzymes, leading to their inhibition or disruption. It has been shown to bind to the ATP-binding site of certain kinases, leading to their inhibition. It can also bind to the active site of certain enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate depend on the specific protein or enzyme that it binds to and inhibits. It has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. It can also inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate in lab experiments include its selectivity for specific proteins and enzymes, its ability to inhibit their activity, and its potential therapeutic applications. However, its limitations include its synthetic nature, which may limit its applicability in certain biological systems, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate. One direction is the development of more selective and potent analogs of the compound for use in therapeutic applications. Another direction is the study of its potential applications in other fields, such as materials science and catalysis. Additionally, the study of its mechanism of action and its interactions with specific proteins and enzymes will continue to be an area of research interest.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate involves the reaction of 4-bromoaniline with ethyl oxalylate in the presence of a base, followed by the reaction of the resulting intermediate with N-acetylalanine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate has potential applications in various fields of scientific research. It is used as a tool in the study of protein-protein interactions, as it can selectively bind to specific proteins and disrupt their function. It is also used in the study of enzyme kinetics and inhibition, as it can inhibit the activity of certain enzymes. Furthermore, it has potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-acetamidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-8(15-9(2)17)13(19)20-7-12(18)16-11-5-3-10(14)4-6-11/h3-6,8H,7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCYFFCWXBCWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromoanilino)-2-oxoethyl] 2-acetamidopropanoate

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